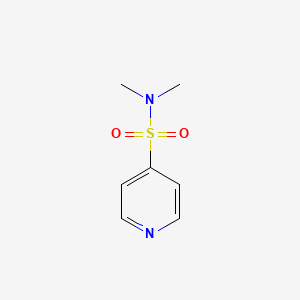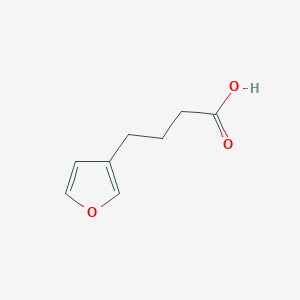![molecular formula C10H10O B13653902 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone](/img/structure/B13653902.png)
1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bicyclo[420]octa-1,3,5-trien-3-yl)ethanone is a unique organic compound characterized by its bicyclic structure
Métodos De Preparación
The synthesis of 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone typically involves multiple steps starting from benzocyclobutene. One common method includes the reaction of benzocyclobutene with (2-bromo-vinyl)-benzene under specific conditions. The reaction is carried out in the presence of a Grignard reagent, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The compound’s bicyclic structure allows it to fit into unique binding sites, making it a versatile molecule in both chemical and biological systems.
Comparación Con Compuestos Similares
When compared to other similar compounds, 1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone stands out due to its unique bicyclic structure. Similar compounds include:
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: This compound shares a similar bicyclic core but differs in its functional groups and applications.
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid: Another related compound used in organic synthesis.
The uniqueness of 1-(Bicyclo[42
Propiedades
Fórmula molecular |
C10H10O |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
1-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethanone |
InChI |
InChI=1S/C10H10O/c1-7(11)9-4-2-8-3-5-10(8)6-9/h2,4,6H,3,5H2,1H3 |
Clave InChI |
SEDCRTYYTGWRHR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(CC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13653835.png)


![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13653850.png)
![2-[4-(Difluoromethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13653855.png)






![(3S)-5-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid](/img/structure/B13653915.png)

